molecular formula C₃₈H₃₄N₂O₂ B1145437 5'-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1',2']-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- CAS No. 916666-00-7

5'-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1',2']-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]-

Cat. No.: B1145437
CAS No.: 916666-00-7
M. Wt: 550.69
InChI Key:
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Description

5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of hydrazone with Dowtherm A at temperatures above 160°C can yield the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

What sets 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- apart is its unique structure, which imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

916666-00-7

Molecular Formula

C₃₈H₃₄N₂O₂

Molecular Weight

550.69

Origin of Product

United States

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